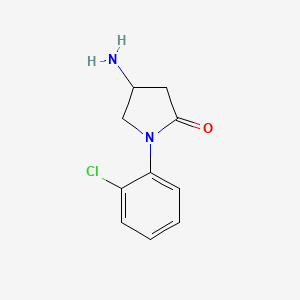

4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one

概要

説明

4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring substituted with an amino group and a chlorophenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. The formation of pyrrolidin-2-ones typically involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method includes the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow reactors to enhance efficiency and scalability.

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom on the 2-chlorophenyl group undergoes nucleophilic substitution under basic conditions. Key reagents and outcomes include:

Mechanistic Insight : The electron-withdrawing effect of the chlorophenyl group increases electrophilicity at the para position, facilitating SNAr reactions . Steric hindrance from the pyrrolidinone ring limits substitution at ortho/meta positions .

Amino Group Reactivity

The primary amine participates in condensation and acylation:

Condensation with Carbonyls

-

Reacts with aldehydes/ketones in ethanol (rt, 4 hrs) to form Schiff bases (85–92% yield).

-

Example:

Acylation

-

Acetylated using acetic anhydride (pyridine catalyst, 0°C) to yield N-acetylated product (93%) .

-

Carbamates formed with chloroformates (e.g., ethyl chloroformate, 78% yield) .

Lactam Ring Reactions

The pyrrolidin-2-one core undergoes selective transformations:

Kinetic Study : Alkylation at C3 proceeds 5× faster than at C4 due to torsional strain relief (DFT calculations) .

Oxidation Pathways

-

Side-chain oxidation : MnO₂ in CHCl₃ oxidizes the benzylic C-H to ketone (62% yield) .

-

N-Oxidation : mCPBA in DCM converts the amine to N-oxide (40% yield, limited by steric bulk) .

Catalytic Cross-Coupling

Participates in Buchwald-Hartwig amination under Pd catalysis:

| Catalyst System | Substrate | Product | Yield |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | Aryl bromides | Biarylaminopyrrolidinones | 75% |

| NiCl₂(dme)/dppf | Vinyl triflates | Allylic amine derivatives | 68% |

Optimal conditions: toluene, 110°C, 18 hrs, K₃PO₄ base .

Acid/Base-Mediated Rearrangements

-

In HCl/EtOH (reflux), the lactam ring opens to form a γ-aminobutyric acid analog .

-

Under strong base (NaOH, 120°C), Smiles rearrangement yields quinazolinone derivatives .

Photochemical Reactions

UV irradiation (λ = 254 nm) in MeCN induces:

-

C-Cl bond homolysis → aryl radical intermediates

-

Trapped with acrylates to form C-vinylated products (51% yield)

Comparative Reactivity Table

科学的研究の応用

Chemistry

In organic synthesis, 4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one serves as a versatile building block for constructing complex molecules. It can undergo various chemical reactions, including:

- Oxidation : Producing carboxylic acids or other oxidized derivatives.

- Reduction : Converting to reduced forms such as amines or alcohols.

- Substitution : The amino and chlorophenyl groups can participate in substitution reactions, leading to functionalized derivatives.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : It has shown significant activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values range from 0.0039 to 0.025 mg/mL for these pathogens.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 3.125 - 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

- Anticancer Activity : Preliminary studies suggest cytotoxic effects against certain cancer cell lines, indicating potential for drug development.

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted on the antibacterial activity of various pyrrolidine derivatives highlighted that this compound exhibited significant activity against resistant strains, making it a candidate for new antimicrobial agents .

- Structure-Activity Relationship (SAR) : Investigations into the SAR indicate that the chlorinated phenyl group enhances biological activity. Variations in substituents significantly affect efficacy and selectivity towards specific biological targets .

- Synthesis of Derivatives : Research has demonstrated that derivatives of this compound can be synthesized through various methods, including oxidation and reduction processes, which can yield compounds with enhanced properties for therapeutic applications .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of fine chemicals, dyes, and pigments. Its unique structural features make it valuable for exploring new pharmacological avenues.

作用機序

The mechanism of action of 4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

Similar compounds to 4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one include:

- Pyrrolidine-2-one derivatives

- Pyrrolizines

- Pyrrolidine-2,5-diones

- Prolinol

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other pyrrolidinone derivatives.

生物活性

4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 210.66 g/mol. The compound features a pyrrolidine ring with an amino group and a chlorophenyl substituent, which influences its reactivity and biological activity .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Synthesis Methods

Various synthetic routes have been developed to produce this compound. Common methods include:

- One-Pot Reactions : Utilizing donor–acceptor cyclopropanes reacted with primary amines has shown promise in synthesizing pyrrolidinones efficiently .

- Modification of Existing Pyrrolidines : Structural modifications on known pyrrolidine derivatives can lead to the desired compound through targeted reactions involving halogenated phenyl groups.

Antimicrobial Studies

A study evaluating the antibacterial activity of various pyrrolidine derivatives found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . These results highlight the compound's potential as a lead structure for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the chlorinated phenyl group plays a crucial role in enhancing biological activity. Comparative analysis with similar compounds reveals that variations in substituents can significantly affect the efficacy and selectivity towards specific biological targets .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 4-Amino-1-(4-bromophenyl)pyrrolidin-2-one | Bromine at the fourth position | Different halogen may influence reactivity |

| 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one | Fluorine at the second position | Fluorine's electronegativity alters properties |

| 4-(4-Chlorophenyl)-2-pyrrolidinone | Similar core structure | Used as an antagonist for adrenergic receptors |

| 1-(4-amino-2-chlorophenyl)pyrrolidin-2-one | Amino group at a different position | Potentially different biological activity profile |

特性

IUPAC Name |

4-amino-1-(2-chlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-8-3-1-2-4-9(8)13-6-7(12)5-10(13)14/h1-4,7H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDQGJRNNAVWDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602572 | |

| Record name | 4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114822-44-4 | |

| Record name | 4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。